![molecular formula C17H25FN4O3S B2814648 2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide CAS No. 2034194-38-0](/img/structure/B2814648.png)
2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide is a useful research compound. Its molecular formula is C17H25FN4O3S and its molecular weight is 384.47. The purity is usually 95%.
BenchChem offers high-quality 2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies and Drug Development
Research on related compounds, such as Brivaracetam, an active pharmaceutical ingredient for epilepsy treatment, shows the importance of pharmacokinetic studies. These studies assess how substances are absorbed, distributed, metabolized, and excreted in the body. For instance, the impact of sodium chloride on the expansion of a liquid-liquid miscibility gap in an API/water system was examined for Brivaracetam, indicating how solute-solvent interactions can influence drug delivery mechanisms (Couvrat et al., 2016).
Molecular Docking and Drug Design
Another area of application involves the synthesis and evaluation of compounds for their potential therapeutic effects, supported by molecular docking studies to understand their interactions with biological targets. For example, novel thiazolidinone derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating how structural modifications can enhance biological activity (Nikalje et al., 2015).
Synthesis and Structural Optimization
The synthesis of novel compounds and the exploration of their structural-activity relationships (SAR) is a key application area. Studies such as the optimization of 2-aminopyrimidine-containing histamine H4 receptor ligands illustrate how modifications to molecular structures can improve therapeutic potential and pharmacological profiles (Altenbach et al., 2008).
Antimicrobial and Antiepileptic Activities
Research on related compounds also encompasses the discovery of new agents with antimicrobial and antiepileptic activities. For example, the discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity demonstrates the process of identifying novel therapeutic candidates through systematic chemical modification and pharmacological testing (Kenda et al., 2004).
properties
IUPAC Name |
2-acetamido-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN4O3S/c1-11(23)21-15(7-8-26-2)16(24)22-13-3-5-14(6-4-13)25-17-19-9-12(18)10-20-17/h9-10,13-15H,3-8H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKJBLHHNJSUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.